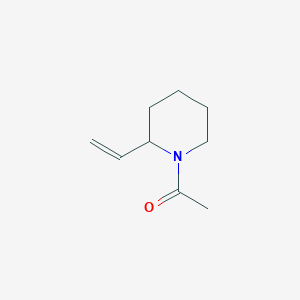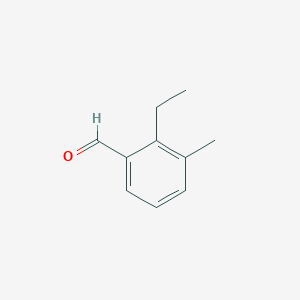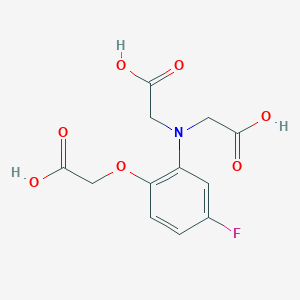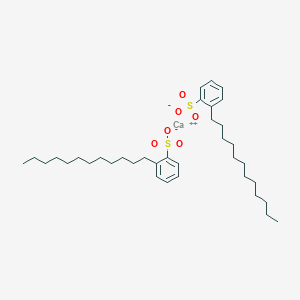![molecular formula C6H9NO4 B038703 [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate CAS No. 117069-16-6](/img/structure/B38703.png)
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate is a chemical compound that has been widely used in scientific research due to its potential biological activities. This compound is a derivative of epoxide and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of inflammatory cytokines and prostaglandins. This compound has also been shown to have antifungal activity against certain fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. This compound has also been shown to have potential biological activities that make it a promising candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments. It may have toxic effects on certain cell types, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential use as a therapeutic agent for the treatment of cancer, inflammation, and fungal infections. Additionally, future studies could focus on the optimization of the synthesis method for this compound and the development of new derivatives with improved biological activities.
Conclusion:
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate is a promising compound that has potential biological activities, including antitumor, anti-inflammatory, and antifungal properties. It can be synthesized using different methods and has been used in various scientific research studies. However, its mechanism of action is not fully understood, and there are limitations to using this compound in lab experiments. Future studies could focus on further investigating its mechanism of action, exploring its potential therapeutic applications, and optimizing the synthesis method for this compound.
Synthesemethoden
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate can be synthesized using different methods. One of the commonly used methods is the reaction of epoxide with carbamoyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the carbamoyl chloride on the epoxide ring, resulting in the formation of [(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate.
Wissenschaftliche Forschungsanwendungen
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate has been used in various scientific research studies due to its potential biological activities. It has been reported to possess antitumor, anti-inflammatory, and antifungal properties. This compound has been used in the development of new drugs for the treatment of cancer, inflammation, and fungal infections.
Eigenschaften
CAS-Nummer |
117069-16-6 |
|---|---|
Produktname |
[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
[(2S,3R)-3-carbamoyloxiran-2-yl]methyl acetate |
InChI |
InChI=1S/C6H9NO4/c1-3(8)10-2-4-5(11-4)6(7)9/h4-5H,2H2,1H3,(H2,7,9)/t4-,5+/m0/s1 |
InChI-Schlüssel |
JBQNLMCPDCICES-CRCLSJGQSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]1[C@@H](O1)C(=O)N |
SMILES |
CC(=O)OCC1C(O1)C(=O)N |
Kanonische SMILES |
CC(=O)OCC1C(O1)C(=O)N |
Synonyme |
Oxiranecarboxamide, 3-[(acetyloxy)methyl]-, (2R-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



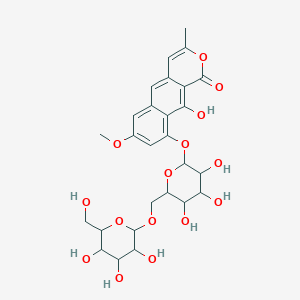
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
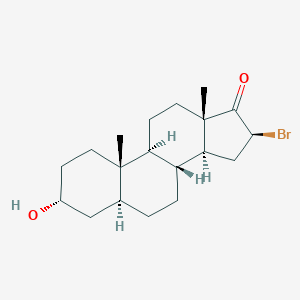

![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
